2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine
Description
This compound features a thiazolidine core substituted with a 3-bromo-4-methoxyphenyl group at position 2 and a naphthalen-2-ylsulfonyl moiety at position 2. Its molecular formula is C₂₀H₁₈BrNO₃S₂, with an estimated average mass of ~491.4 g/mol (calculated based on structural analogs).
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3S2/c1-25-19-9-7-16(13-18(19)21)20-22(10-11-26-20)27(23,24)17-8-6-14-4-2-3-5-15(14)12-17/h2-9,12-13,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEJQCIPGQGFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a suitable amine with a thiocarbonyl compound under acidic or basic conditions. Common reagents for this step include thiourea and carbon disulfide.
Sulfonylation: The naphthalenesulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative of naphthalene in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of 2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ether, ethanol.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits significant pharmacological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that thiazolidine derivatives possess notable antimicrobial properties. For instance, compounds similar to 2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine have demonstrated effectiveness against a variety of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anti-inflammatory Effects : Thiazolidine derivatives have been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making them candidates for treating inflammatory diseases .
- Antidiabetic Potential : Compounds in the thiazolidine class have also been studied for their antidiabetic effects. They may enhance insulin sensitivity and regulate blood glucose levels, which is crucial for managing diabetes .
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of this compound:
- Antimicrobial Evaluation : A study focusing on thiazolidine derivatives showed that modifications at specific positions significantly enhanced their antimicrobial activity. The derivatives were tested against multiple bacterial strains, confirming their potential as new antimicrobial agents .
- In Vivo Studies : Research involving animal models has indicated that compounds similar to 2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine exhibit promising results in reducing blood glucose levels and improving insulin sensitivity, thus supporting their application in diabetes treatment .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The brominated methoxyphenyl group and the naphthalenesulfonyl group can contribute to the compound’s binding affinity and specificity for these targets. The thiazolidine ring may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
Bromo-Methoxy Pharmacophore :
- The 3-bromo-4-methoxyphenyl group is recurrent in bioactive compounds, suggesting its role in hydrophobic interactions and halogen bonding .
Core Structure Flexibility :
- Thiazolidine derivatives (e.g., BMS-986122) show receptor-specific activity, whereas pyrazolone analogs are often intermediates for further functionalization .
Biological Activity
2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 488.4 g/mol. It features a thiazolidine ring, which is significant for its biological properties.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit substantial anticancer properties. A study demonstrated that compounds similar to 2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine showed effective cytotoxicity against various cancer cell lines. The presence of the methoxy group on the phenyl ring enhances this activity.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | <10 | |
| Compound B | Jurkat | <5 | |
| 2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine | HT29 | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that thiazolidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 | |
| Escherichia coli | 0.50 |
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidine derivatives has been explored, with some compounds demonstrating the ability to inhibit pro-inflammatory cytokines in cellular models. This activity is crucial for developing treatments for inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : In a study published in MDPI, a series of thiazolidine derivatives were synthesized and tested for their anticancer properties. The results indicated that the presence of electron-donating groups like methoxy significantly improved the compounds' efficacy against cancer cells, particularly in inhibiting cell proliferation and inducing apoptosis ( ).
- Case Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of various thiazolidine derivatives, including those structurally related to 2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine. The study found that these compounds exhibited potent bactericidal effects, making them promising candidates for antibiotic development ( ).
The biological activities of thiazolidine derivatives are often attributed to their ability to interact with specific biological targets:
- Cytotoxicity : These compounds may induce cell death through apoptosis by activating caspase pathways.
- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and function.
- Anti-inflammatory Activity : They may inhibit the NF-kB signaling pathway, reducing the production of inflammatory mediators.
Q & A
Q. What are the established synthetic routes for 2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine?
The synthesis of thiazolidine derivatives typically involves multi-step reactions, including condensation, sulfonation, and cyclization. For example:
- Step 1 : Reacting a brominated methoxyphenyl precursor (e.g., 3-bromo-4-methoxyphenyl derivatives) with a sulfonyl chloride (e.g., naphthalene-2-sulfonyl chloride) under basic conditions to form the sulfonamide intermediate .
- Step 2 : Cyclization via condensation with a thiazolidine-forming reagent (e.g., chloroacetyl chloride) in the presence of a base like triethylamine (Et3N). Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography .
- Key Reagents : Tetrahydrofuran (THF) as a solvent, Et3N for acid scavenging, and carbazolyldiamine derivatives for structural diversification .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- X-ray Crystallography : For definitive stereochemical analysis (e.g., dispirophosphazene derivatives in Supplementary Information of ) .
- Exact Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., exact mass 511.9989 for brominated methoxyphenyl derivatives, as in ) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to resolve substituent positions, particularly the bromo, methoxy, and sulfonyl groups .
Advanced Research Questions
Q. What enzymatic targets are implicated in the bioactivity of this compound?
Thiazolidine derivatives are known to inhibit bacterial enzymes critical for cell wall synthesis. For example:
- MurB Inhibition : 4-Thiazolidinones (structurally related to the target compound) inhibit MurB, an enzyme essential for peptidoglycan biosynthesis in Staphylococcus aureus and Escherichia coli .
- Dopamine Receptor Binding : Sulfonyl-containing thiazolidines (e.g., 3-[(4-ethoxyphenyl)sulfonyl] derivatives) may interact with D2/D3 receptors, as seen in fluoroclebopride analogs ( ) .
- Assay Design : Use fluorometric or colorimetric assays (e.g., bacterial growth inhibition assays for MurB) with IC50 determination .
Q. How do structural modifications influence antimicrobial efficacy?
- Bromo-Methoxy Phenyl Group : Enhances lipophilicity and target binding (e.g., 3-bromo-4-methoxyphenyl derivatives in show increased activity against Gram-positive bacteria) .
- Naphthalenylsulfonyl Group : The sulfonyl moiety improves solubility and enzyme affinity, as observed in MurB inhibitors () .
- Thiazolidine Ring Modifications : Substituting the thiazolidine nitrogen with bulkier groups (e.g., tert-butyl) reduces activity, suggesting steric hindrance impacts binding .
Q. How can discrepancies in reported bioactivity data be resolved?
Contradictions often arise from:
- Structural Variability : Minor substituent changes (e.g., bromo vs. chloro) alter activity (e.g., 3-bromo-4-methoxyphenyl vs. 3-chloro analogs in ) .
- Assay Conditions : Differences in bacterial strains (e.g., Bacillus megaterium vs. Proteus vulgaris) or pH affect results. Standardize protocols using CLSI guidelines .
- Data Normalization : Express activity as MIC (minimum inhibitory concentration) relative to positive controls (e.g., ciprofloxacin) to mitigate variability .
Methodological Considerations
Q. What strategies optimize synthetic yield and purity?
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., dispirophosphazene synthesis in ) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates pure thiazolidine derivatives .
- Scale-Up : Replace THF with DMF for higher solubility in large-scale reactions .
Q. How can computational modeling guide structural optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
